molecular formula C7H9N3O B14714387 [Ethoxy(methylamino)methylidene]propanedinitrile CAS No. 18270-67-2

[Ethoxy(methylamino)methylidene]propanedinitrile

Cat. No.: B14714387
CAS No.: 18270-67-2
M. Wt: 151.17 g/mol
InChI Key: CVQIFLMXTXGREH-UHFFFAOYSA-N
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Description

[Ethoxy(methylamino)methylidene]propanedinitrile is a chemical compound with the molecular formula C7H9N3O It is known for its unique structure, which includes an ethoxy group, a methylamino group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethoxy(methylamino)methylidene]propanedinitrile typically involves the reaction of ethoxyacetonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

[Ethoxy(methylamino)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[Ethoxy(methylamino)methylidene]propanedinitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [Ethoxy(methylamino)methylidene]propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, (ethoxymethylene)-: This compound has a similar structure but lacks the methylamino group.

    2-Cyano-3-ethoxyacrylonitrile: Another related compound with a similar backbone but different functional groups.

Uniqueness

[Ethoxy(methylamino)methylidene]propanedinitrile is unique due to the presence of both ethoxy and methylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

18270-67-2

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-[ethoxy(methylamino)methylidene]propanedinitrile

InChI

InChI=1S/C7H9N3O/c1-3-11-7(10-2)6(4-8)5-9/h10H,3H2,1-2H3

InChI Key

CVQIFLMXTXGREH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C#N)C#N)NC

Origin of Product

United States

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